molecular formula C12H12ClFO2 B13605739 1-(3-Chloro-5-fluorophenyl)cyclopentanecarboxylic acid

1-(3-Chloro-5-fluorophenyl)cyclopentanecarboxylic acid

Katalognummer: B13605739
Molekulargewicht: 242.67 g/mol
InChI-Schlüssel: LUWREHWVSVLVJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid is an organic compound that features a cyclopentane ring substituted with a carboxylic acid group and a phenyl ring bearing chlorine and fluorine substituents

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid typically involves multiple steps. One common method starts with the preparation of the substituted phenyl ring, which is then coupled with a cyclopentane derivative. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired substitutions occur at the correct positions on the phenyl ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction reactions modify the carboxylic acid group.

Wissenschaftliche Forschungsanwendungen

1-(3-chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 1-(3-chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that the compound binds to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(3-chloro-4-fluorophenyl)cyclopentane-1-carboxylic acid
  • 1-(3-chloro-5-bromophenyl)cyclopentane-1-carboxylic acid
  • 1-(3-chloro-5-fluorophenyl)cyclohexane-1-carboxylic acid

Uniqueness

1-(3-chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.

Eigenschaften

Molekularformel

C12H12ClFO2

Molekulargewicht

242.67 g/mol

IUPAC-Name

1-(3-chloro-5-fluorophenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C12H12ClFO2/c13-9-5-8(6-10(14)7-9)12(11(15)16)3-1-2-4-12/h5-7H,1-4H2,(H,15,16)

InChI-Schlüssel

LUWREHWVSVLVJQ-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C1)(C2=CC(=CC(=C2)Cl)F)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.